molecular formula C23H19F2N3O3S2 B11491052 5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide

5-fluoro-N-(2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2-methylbenzenesulfonamide

Cat. No.: B11491052
M. Wt: 487.5 g/mol
InChI Key: HTINAZYWJDUBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of fluorine atoms, a quinazolinone moiety, and a sulfonamide group, which contribute to its unique chemical and biological properties

Preparation Methods

The synthesis of 5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core, which involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Final Coupling: The final step involves the coupling of the quinazolinone intermediate with the sulfonamide derivative to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazolinone moiety, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can take place at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions.

Scientific Research Applications

5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Biological Studies: Researchers study the compound’s biological activity, including its effects on cellular pathways and its potential as an enzyme inhibitor.

    Chemical Biology: The compound is used as a tool to probe biological systems and understand the mechanisms of various biochemical processes.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity. The sulfonamide group may also contribute to the compound’s overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar compounds to 5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE include other sulfonamide derivatives and quinazolinone-based compounds. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example:

The uniqueness of 5-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}ETHYL)-2-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H19F2N3O3S2

Molecular Weight

487.5 g/mol

IUPAC Name

5-fluoro-N-[2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C23H19F2N3O3S2/c1-15-6-7-17(25)14-21(15)33(30,31)26-12-13-32-23-27-20-5-3-2-4-19(20)22(29)28(23)18-10-8-16(24)9-11-18/h2-11,14,26H,12-13H2,1H3

InChI Key

HTINAZYWJDUBGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.